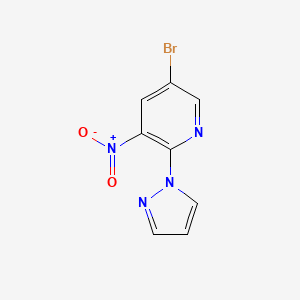

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-nitro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-6-4-7(13(14)15)8(10-5-6)12-3-1-2-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPFCBVFDMEAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650017 | |

| Record name | 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446284-40-8 | |

| Record name | 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine. This pyridine derivative holds potential as a valuable building block in medicinal chemistry and drug discovery due to its unique electronic and structural features. This document details a feasible synthetic pathway, including experimental protocols for the key reaction steps. Furthermore, it outlines the necessary analytical techniques for the comprehensive characterization of the target molecule, supported by predictive data and analyses of related structures.

Introduction

Heterocyclic compounds containing the pyridine scaffold are of significant interest in pharmaceutical research due to their prevalence in a wide array of biologically active molecules. The introduction of a pyrazole moiety, another important pharmacophore, onto the pyridine ring can lead to novel compounds with unique pharmacological profiles. The specific compound, this compound, incorporates several key functional groups: a bromine atom, a nitro group, and a pyrazole ring. The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical modifications. This guide aims to provide researchers with the necessary information for the synthesis and thorough characterization of this promising compound.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The proposed pathway involves the initial synthesis of the key intermediate, 5-bromo-2-chloro-3-nitropyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with pyrazole.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

The precursor, 5-bromo-2-chloro-3-nitropyridine, is synthesized from 2-amino-5-bromo-3-nitropyridine via a Sandmeyer reaction. This involves the diazotization of the amino group followed by displacement with a chloride ion.

Step 2: Synthesis of this compound

The final product is obtained through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring of 5-bromo-2-chloro-3-nitropyridine is susceptible to attack by the nucleophilic pyrazole. The reaction typically proceeds in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chloro-3-nitropyridine

Materials:

-

2-Amino-5-bromo-3-nitropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Dichloromethane (CH2Cl2)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 5-bromo-2-chloro-3-nitropyridine by column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

-

5-Bromo-2-chloro-3-nitropyridine

-

Pyrazole

-

Potassium Carbonate (K2CO3) or Triethylamine (Et3N)

-

Acetonitrile (CH3CN) or Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in acetonitrile or DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physicochemical properties and expected spectral data.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H5BrN4O2 |

| Molecular Weight | 269.06 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| 1H NMR | Signals corresponding to the protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and bromine atom. |

| 13C NMR | Signals for the eight carbon atoms in the molecule. The carbons attached to or near the nitro group and bromine will be significantly downfield. |

| Mass Spec (MS) | Molecular ion peak (M+) and isotopic pattern characteristic of a bromine-containing compound. |

| FT-IR | Characteristic absorption bands for N-O stretching (nitro group), C=N and C=C stretching (aromatic rings), and C-Br stretching. |

Workflow and Logical Relationships

The synthesis and characterization process follows a logical workflow, from starting materials to the final, purified, and well-characterized product.

Caption: Workflow for the synthesis and characterization process.

Conclusion

This technical guide outlines a reliable and straightforward synthetic route for the preparation of this compound. The detailed experimental protocols provide a solid foundation for researchers to synthesize this compound in a laboratory setting. While specific experimental characterization data is not widely published, the predicted spectral information and the outlined analytical workflow will enable scientists to confirm the structure and purity of the final product. The versatile nature of this molecule, with its multiple functional groups, makes it an attractive starting point for the development of new chemical entities with potential applications in drug discovery and materials science.

Physical and chemical properties of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its structural characteristics, physicochemical parameters, and spectral properties. Additionally, a plausible synthetic route is detailed, derived from established methodologies for analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related pyridine-based compounds.

Introduction

This compound is a substituted pyridine derivative featuring a bromine atom, a nitro group, and a pyrazole moiety. This combination of functional groups imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and agrochemical research. The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds, and the specific substitutions on this molecule offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships in drug design.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₄O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 269.05 g/mol | --INVALID-LINK--[1] |

| CAS Number | 446284-40-8 | --INVALID-LINK--[2] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | 367.4 °C at 760 mmHg | |

| Density | 1.88 g/cm³ | |

| Refractive Index | 1.741 | |

| Solubility | Not available |

Synthesis

A potential precursor for this synthesis is 2,5-dibromo-3-nitropyridine. The 2-bromo substituent is generally more labile towards nucleophilic displacement than the 5-bromo substituent in such systems.

Proposed Synthesis Pathway:

References

In-depth Technical Guide: 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine (CAS 446284-40-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search for detailed technical data, specific experimental protocols, and biological activity information for 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine (CAS 446284-40-8), publicly available information is limited. This guide consolidates the available data from chemical suppliers and related literature on similar compounds to provide a foundational understanding. Further experimental investigation is required to fully characterize this compound.

Core Compound Information

This compound is a substituted pyridine derivative containing a pyrazole moiety. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom, a nitro group, and a pyrazole ring provides multiple sites for further functionalization, making it an attractive scaffold for the synthesis of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 446284-40-8 | Sinfoo Biotech[1] |

| Molecular Formula | C₈H₅BrN₄O₂ | CookeChem[2] |

| Molecular Weight | 269.05 g/mol | CookeChem[2] |

| Purity | Typically available at ≥95% | CookeChem[2] |

Note: Physical properties such as melting point, boiling point, and density have not been consistently reported across publicly available sources and require experimental verification.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis could involve the nucleophilic aromatic substitution of a suitable di-substituted pyridine with pyrazole. The starting material would likely be a 2,5-dihalogenated-3-nitropyridine, where the halogen at the 2-position is more labile and susceptible to substitution by the nitrogen of the pyrazole ring.

Workflow 1: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

2,5-Dibromo-3-nitropyridine

-

Pyrazole

-

Potassium carbonate (or another suitable base)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,5-dibromo-3-nitropyridine (1.0 eq) in anhydrous DMF, add pyrazole (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including temperature, reaction time, and purification method, would need to be optimized.

Potential Applications and Biological Activity

While no specific biological activity or application for this compound has been documented in the available literature, the structural motifs present in the molecule are found in compounds with a wide range of biological activities. Pyrazole and pyridine cores are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[3]

Kinase Inhibition

The pyrazolopyridine scaffold is a known hinge-binding motif in many kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The structural similarity of this compound to known kinase inhibitors suggests it could serve as a starting point for the development of novel therapeutic agents targeting various kinases.

Signaling Pathway 1: Generic Kinase Inhibition Pathway

Caption: Hypothetical mechanism of action as a kinase inhibitor.

Conclusion and Future Directions

This compound is a chemical compound with potential for further development in medicinal chemistry. The lack of comprehensive public data necessitates experimental work to fully elucidate its properties and potential applications. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol, along with complete spectral characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determination of its melting point.

-

Biological Screening: Evaluation of its biological activity against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand how modifications to the chemical structure impact its biological activity.

This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules.

References

- 1. This compound,(CAS# 446284-40-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound , 95% , 446284-40-8 - CookeChem [cookechem.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural confirmation of the novel heterocyclic compound, 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and characterization of new chemical entities.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. The precise determination of its chemical structure is paramount for understanding its reactivity, biological activity, and for ensuring purity and quality control. This guide outlines a systematic approach to its structure elucidation, employing a combination of spectroscopic and crystallographic techniques. While specific experimental data for this exact molecule is not widely published, this document presents a robust, hypothetical elucidation based on established chemical principles and data from analogous structures.

The synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution reaction between 2,5-dibromo-3-nitropyridine and pyrazole. The regioselectivity of this reaction is a key aspect to be confirmed by the analytical methods detailed herein.

Spectroscopic and Crystallographic Analysis

The definitive structure of this compound is established through a multi-technique approach, providing orthogonal data points for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For the title compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would provide detailed information about the proton and carbon environments and their connectivity.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.7 | d | 1H | H-6 (Pyridine) |

| ~8.5 | d | 1H | H-4 (Pyridine) |

| ~7.8 | d | 1H | H-5' (Pyrazole) |

| ~7.6 | d | 1H | H-3' (Pyrazole) |

| ~6.5 | t | 1H | H-4' (Pyrazole) |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~145 | C-3 (Pyridine) |

| ~142 | C-5' (Pyrazole) |

| ~135 | C-4 (Pyridine) |

| ~128 | C-3' (Pyrazole) |

| ~118 | C-5 (Pyridine) |

| ~110 | C-4' (Pyrazole) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

| Molecular Formula | C₈H₅BrN₄O₂ |

| Molecular Weight | 269.05 g/mol |

| [M+H]⁺ (HRMS) | 268.9672 (calculated for C₈H₆⁷⁹BrN₄O₂) |

| Isotopic Pattern | Presence of M and M+2 peaks in an approximate 1:1 ratio, characteristic of a bromine atom. |

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show initial loss of the nitro group (NO₂) and subsequent fragmentation of the pyridine and pyrazole rings.

Single Crystal X-ray Diffraction

The unequivocal proof of structure, including the specific arrangement of atoms in three-dimensional space and the regiochemistry of the pyrazole linkage, is provided by single-crystal X-ray diffraction.

Expected Crystallographic Data:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| Key Bond Lengths | C-Br: ~1.90 Å, C-N (nitro): ~1.45 Å, N-N (pyrazole): ~1.35 Å |

| Key Bond Angles | C-N-O (nitro): ~118°, Angles within pyridine and pyrazole rings consistent with aromatic systems. |

| Dihedral Angle | A measurable twist between the pyridine and pyrazole rings. |

Experimental Protocols

The following are detailed, generalized protocols for the analytical techniques described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Spectral width: 20 ppm

-

Acquisition time: ~3 seconds

-

Relaxation delay: 2 seconds

-

-

¹³C NMR Acquisition:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024

-

Spectral width: 240 ppm

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm).

Mass Spectrometry Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquisition Parameters:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Mass range: m/z 50-500.

-

Capillary voltage: 3.5 kV.

-

Source temperature: 120 °C.

-

Data is acquired in centroid mode.

-

-

Data Analysis: The accurate mass of the protonated molecular ion ([M+H]⁺) is used to determine the elemental composition using the instrument's software.

Single Crystal X-ray Diffraction Protocol

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Instrument: A single-crystal X-ray diffractometer with a CCD or CMOS detector, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined by full-matrix least-squares on F².

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction provides a comprehensive and unambiguous structural elucidation of this compound. The presented data and protocols offer a robust framework for the characterization of this and other novel heterocyclic compounds, ensuring the foundational accuracy required for further research and development.

Spectroscopic Profile of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine. Due to the limited availability of published experimental data for this specific molecule in public-access databases, this guide focuses on predicted spectroscopic characteristics based on its structural features and provides generalized experimental protocols for obtaining such data.

Compound Structure and Properties

Chemical Structure:

Molecular Formula: C₈H₅BrN₄O₂[1]

Molecular Weight: 269.05 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its functional groups and structural analogues.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~8.8 - 9.0 | d | H on Pyridine Ring | ~150 - 155 |

| ~8.6 - 8.8 | d | H on Pyridine Ring | ~145 - 150 |

| ~8.0 - 8.2 | d | H on Pyrazole Ring | ~140 - 145 |

| ~7.7 - 7.9 | dd | H on Pyrazole Ring | ~130 - 135 |

| ~6.5 - 6.7 | t | H on Pyrazole Ring | ~125 - 130 |

| ~110 - 115 | |||

| ~105 - 110 | |||

| ~100 - 105 |

Note: Predicted chemical shifts are highly dependent on the solvent and experimental conditions. These are estimated ranges.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 1550 - 1475 | Asymmetric NO₂ Stretch[2] | Strong |

| 1360 - 1290 | Symmetric NO₂ Stretch[2] | Strong |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium-Weak |

| 1600 - 1450 | C=C and C=N Stretch (Aromatic Rings) | Medium |

| 890 - 835 | NO₂ Scissoring | Medium |

| ~1100 | C-N Stretch | Medium |

| ~700 | C-Br Stretch | Medium-Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 269/271 | Molecular ion peak (M⁺) showing a characteristic ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[3] |

| [M-NO₂]⁺ | Fragment corresponding to the loss of a nitro group. |

| [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom. |

| Fragments of pyridine and pyrazole rings | Further fragmentation will lead to characteristic ions of the heterocyclic rings. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.[4]

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.[4]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

-

Use a hydraulic press to form a thin, transparent pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample purity.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and determining the fragmentation pattern.[6][7]

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.[6][7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of the target compound.

References

- 1. This compound , 95% , 446284-40-8 - CookeChem [cookechem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Khan Academy [khanacademy.org]

- 7. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively derivatized, leading to a vast library of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][4]

Key Molecular Targets

Numerous studies have demonstrated that pyrazole derivatives can effectively inhibit various protein kinases that are often dysregulated in cancer.[1][4][5] These include:

-

Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been shown to inhibit CDK2, a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis.[1][6][7]

-

Epidermal Growth Factor Receptor (EGFR): Several pyrazole compounds act as potent inhibitors of EGFR, a receptor tyrosine kinase that, when overactivated, drives the growth and proliferation of many types of cancer cells.[1][8][9]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): By inhibiting VEGFR-2, pyrazole derivatives can suppress tumor-induced angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11][12]

-

Other Kinases: Pyrazole scaffolds have also been incorporated into inhibitors of other important cancer-related kinases such as BRAF, BTK, and p38 MAPK.[1][13][14]

Quantitative Anticancer Data of Representative Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 29 | MCF7 (Breast) | 17.12 | [1] |

| HepG2 (Liver) | 10.05 | [1] | |

| A549 (Lung) | 29.95 | [1] | |

| Caco2 (Colon) | 25.24 | [1] | |

| Compound 33 | HCT116 (Colon) | <23.7 | [1] |

| MCF7 (Breast) | <23.7 | [1] | |

| HepG2 (Liver) | <23.7 | [1] | |

| A549 (Lung) | <23.7 | [1] | |

| Compound 34 | HCT116 (Colon) | <23.7 | [1] |

| MCF7 (Breast) | <23.7 | [1] | |

| HepG2 (Liver) | <23.7 | [1] | |

| A549 (Lung) | <23.7 | [1] | |

| Compound 43 | MCF7 (Breast) | 0.25 | [1] |

| Compound 55 | MCF7 (Breast) | 6.53 | [1] |

| A549 (Lung) | 26.40 | [1] | |

| HCT116 (Colon) | 59.84 | [1] | |

| Compound 59 | HepG2 (Liver) | 2 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole derivative (test compound)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15][16]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[15]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.

Signaling Pathway Visualization

The following diagrams illustrate key signaling pathways targeted by anticancer pyrazole derivatives.

Caption: EGFR Signaling Pathway Inhibition by Pyrazole Derivatives.

Caption: CDK2 Signaling Pathway and its Inhibition.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[13][17] Their structural diversity allows for the fine-tuning of their antimicrobial spectrum and potency.

Spectrum of Activity

Substituted pyrazoles have been reported to be effective against both Gram-positive and Gram-negative bacteria.[17] Some derivatives also exhibit promising antifungal activity. The specific substitutions on the pyrazole ring play a crucial role in determining the antimicrobial efficacy and the spectrum of activity.

Quantitative Antimicrobial Data of Representative Pyrazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 7b | Staphylococcus aureus | 12.5 | [18] |

| Escherichia coli | 25 | [18] | |

| Compound 8b | Staphylococcus aureus | 12.5 | [18] |

| Escherichia coli | 25 | [18] | |

| Compound 21a | Staphylococcus aureus | 62.5-125 | |

| Bacillus subtilis | 62.5-125 | ||

| Klebsiella pneumoniae | 62.5-125 | ||

| Escherichia coli | 62.5-125 | ||

| Candida albicans | 2.9-7.8 | ||

| Aspergillus flavus | 2.9-7.8 |

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[19][20][21]

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Sterile Petri dishes

-

Pyrazole derivative (test compound)

-

Solvent for dissolving the compound (e.g., DMSO)

-

Sterile paper discs (6 mm in diameter)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth. The turbidity of the suspension should be adjusted to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly over the entire surface of the agar plate to create a confluent lawn of growth.[22][23]

-

Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the pyrazole derivative onto the surface of the inoculated agar plate. Also, place discs with the positive and negative controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow Visualization

Caption: Workflow for Agar Diffusion Antimicrobial Assay.

Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[11][14][24] This selectivity is a desirable characteristic as it can reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of the COX-2 enzyme.[14][18][25] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins, which are potent inflammatory mediators.[5][26] Some pyrazole derivatives have also been shown to modulate other inflammatory pathways, such as the p38 MAPK pathway.[2][13][14][27]

Quantitative Anti-inflammatory Data of Representative Pyrazole Derivatives

The following table shows the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced paw edema model. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Celecoxib | 10 | 82.8 | [27] |

| Compound 144 | 10 | 78.9-96 | [27] |

| Compound 145 | 10 | 78.9-96 | [27] |

| Compound 146 | 10 | 78.9-96 | [27] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[28][29][30][31]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Pyrazole derivative (test compound)

-

Vehicle for compound administration (e.g., saline, Tween 80)

-

Positive control (e.g., Indomethacin or Celecoxib)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivative, vehicle, or positive control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection.

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[31]

-

Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[31]

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Visualization

The following diagrams depict key inflammatory signaling pathways modulated by pyrazole derivatives.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. elgenelim.com [elgenelim.com]

- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. atcc.org [atcc.org]

- 17. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 22. hardydiagnostics.com [hardydiagnostics.com]

- 23. asm.org [asm.org]

- 24. mdpi.com [mdpi.com]

- 25. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. inotiv.com [inotiv.com]

- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 31. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Nitropyridines: A Comprehensive Review for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this nitrogen-containing heterocycle.[1][2] Among the vast array of pyridine derivatives, substituted nitropyridines have emerged as a versatile and crucial class of compounds. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and biological activity of the pyridine ring, making these compounds valuable precursors and pharmacophores in the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted nitropyridines, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory drug discovery.

Anticancer Applications

Substituted nitropyridines have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.

Kinase Inhibition

Several substituted nitropyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cancer cell signaling pathways.

-

Janus Kinase 2 (JAK2) Inhibition: A series of sulfamides derived from 2-amino-3-methylpyridine, following a synthetic route involving the oxidation of a methyl group to a carboxylic acid and subsequent coupling reactions, have shown inhibitory activity against JAK2 with IC50 values in the range of 8.5–12.2 µM.[1][2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Pyridine-urea derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds exhibiting potent inhibition of VEGFR-2. For instance, certain derivatives displayed IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM against VEGFR-2.[4] These compounds interfere with the VEGF signaling pathway, a key driver of tumor angiogenesis.

Antiproliferative Activity

Substituted nitropyridines have exhibited broad-spectrum antiproliferative activity against a variety of human cancer cell lines.

-

Prostate Cancer: Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, which is synthesized from 2-chloro-5-nitropyridine, have shown activity against prostate cancer cell lines such as PC3, LNCaP, and DU145.[1]

-

Breast, Liver, and Colon Cancer: Newly synthesized nicotinamide and thienopyridine derivatives have demonstrated interesting antitumor activity, particularly against hepatocellular (HepG-2) and colon (HCT-116) cancer cell lines.[5] Some pyridine-urea compounds also showed excellent antiproliferative activity against the MCF-7 breast cancer cell line, with one derivative being significantly more potent than doxorubicin and sorafenib.[4]

-

Broad Spectrum Activity: A range of pyridine, pyran, and pyrimidine derivatives synthesized from nitrobenzosuberone have exhibited in vitro antitumor activity against 59 different human tumor cell lines, including leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancers.[6]

MALT1 Protease Inhibition

A series of pyridine-based compounds have been synthesized as inhibitors of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), a key therapeutic target in certain types of lymphoma. The IC50 values for these inhibitors were found to be in the nanomolar range (1–500 nM).[7]

Table 1: Anticancer Activity of Substituted Nitropyridines

| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |

| Pyridine-derived Sulfamides | JAK2 | 8.5–12.2 µM | [1][2] |

| Pyridine-ureas | VEGFR-2 | 3.93 - 5.0 µM | [4] |

| Pyridine-ureas | MCF-7 (Breast Cancer) | 0.22 µM - 23.02 µM | [4] |

| Pyridine-based MALT1 Inhibitors | MALT1 Protease | 1–500 nM | [7] |

| Nicotinamide & Thienopyridine Derivatives | HCT-116, HepG-2 | - | [5] |

| Pyridine Thioglycosides | HepG2, H460, MCF-7, U251 | - | [8] |

Antimicrobial Applications

The growing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Substituted nitropyridines have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Antibacterial Activity

-

Broad-Spectrum Activity: Nitropyridine-containing metal complexes have demonstrated antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with activity comparable to ciprofloxacin.[7] Silver complexes of nitropyridine derivatives have also shown moderate to good antibacterial activity.[7]

-

Activity against Drug-Resistant Bacteria: Ester and ether-bridged nitropyridyl ligands have exhibited antibacterial activity against Gram-negative bacteria, including drug-resistant Klebsiella pneumoniae.[9]

-

Specific Bacterial Species: Pyrazole and imidazole derivatives of 3-nitropyridines have shown moderate antibacterial activity against S. aureus and E. coli.[7] A phenolic derivative of a (pyridin-2-yl)piperazine compound displayed moderate activity against B. subtilis with a MIC of 62.5 μg/mL.[7] C2-substituted 1,4-dihydropyridine analogues have also been evaluated, with one derivative showing significant activity against Mycobacterium smegmatis (MIC = 9 μg/mL), S. aureus (MIC = 25 μg/mL), and E. coli (MIC = 100 μg/mL).[10]

Antifungal Activity

-

Nitropyridine-containing complexes have shown antifungal activity against Candida albicans, with efficacy comparable to Nystatin.[7] A phenolic derivative of a (pyridin-2-yl)piperazine also showed moderate activity against Candida krusei with a MIC of 62.5 μg/mL.[7]

Table 2: Antimicrobial Activity of Substituted Nitropyridines

| Compound Class | Organism | Activity (MIC/Zone of Inhibition) | Reference |

| Nitropyridine-containing Metal Complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to Ciprofloxacin (9.1–17.9 mm) | [7] |

| Nitropyridine-containing Metal Complexes | C. albicans | Comparable to Nystatin (21.9–25.3 mm) | [7] |

| Ester and Ether Bridged Nitropyridyl Ligands | MDR-K. pneumoniae | 0.22 to 0.24 mM | [9] |

| Phenolic (Pyridin-2-yl)piperazine Derivative | B. subtilis | 62.5 μg/mL | [7] |

| Phenolic (Pyridin-2-yl)piperazine Derivative | C. krusei | 62.5 μg/mL | [7] |

| C2-Substituted 1,4-Dihydropyridine | M. smegmatis | 9 μg/mL | [10] |

| C2-Substituted 1,4-Dihydropyridine | S. aureus | 25 μg/mL | [10] |

| C2-Substituted 1,4-Dihydropyridine | E. coli | 100 μg/mL | [10] |

Anti-inflammatory Applications

Inflammation is a key pathological feature of many chronic diseases. Substituted nitropyridines have been investigated as potential anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

Derivatives of pyrazolo[3,4-d]pyrimidines have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values as low as 0.04 ± 0.02 μmol, comparable to the standard drug celecoxib.[11]

Phosphodiesterase 4 (PDE4) Inhibition

Solid-phase synthesis has been utilized to create PDE4 inhibitors. The most active compounds were found to inhibit PDE4 with an IC50 comparable to that of rolipram and exhibited favorable pharmacokinetic profiles.[7]

Table 3: Anti-inflammatory Activity of Substituted Nitropyridines

| Compound Class | Target | Activity (IC50/ED50) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | COX-2 | 0.04 ± 0.02 μmol | [11] |

| Solid-phase Synthesized Derivatives | PDE4 | Comparable to Rolipram | [7] |

Structure-Activity Relationships (SAR)

The biological activity of substituted nitropyridines is highly dependent on the nature and position of the substituents on the pyridine ring.

-

Enhancing Antiproliferative Activity: The presence and positions of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine ring have been found to enhance antiproliferative activity against various cancer cell lines.[12]

-

Decreasing Antiproliferative Activity: Conversely, the introduction of halogen atoms or bulky groups into the structure of pyridine derivatives tends to result in lower antiproliferative activity.[12]

-

Lipophilicity in Antimicrobial Activity: In a series of C2-substituted 1,4-dihydropyridine analogues, an increase in the bulk of the substituent at the C2 position, which correlated with increased lipophilicity (log P values), led to improved antibacterial activity.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a versatile and commonly used starting material for the synthesis of various biologically active molecules.[1]

Method 1: From 2-Hydroxy-5-nitropyridine

-

Materials: 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), ice water, 40 wt% aqueous sodium hydroxide solution, dichloromethane.

-

Procedure:

-

In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, combine 2-hydroxy-5-nitropyridine (0.1 mole), phosphorus oxychloride (50 g), and phosphorus pentachloride (0.12 mole).[13]

-

Heat the mixture and stir at 100-105°C for 5 hours.[13]

-

After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.[13]

-

Slowly pour the residue into 120 g of ice water and stir thoroughly.[13]

-

Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[13]

-

Separate the layers and extract the aqueous layer three times with dichloromethane.[13]

-

Combine the organic phases, wash with saturated brine, and dry with anhydrous sodium sulfate.[13]

-

Recover the dichloromethane by distillation and dry the product to obtain 2-chloro-5-nitropyridine.[13]

-

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to measure the inhibition of VEGFR-2 kinase activity.

-

Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

Materials: Recombinant Human VEGFR-2, 5x Kinase Buffer, ATP, PTK Substrate (e.g., Poly (Glu:Tyr, 4:1)), test inhibitor, Kinase-Glo® MAX reagent, white 96-well plates.

-

Procedure:

-

Master Mixture Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.

-

Plate Setup: Add the master mixture to the wells of a white 96-well plate.

-

Inhibitor Addition: Add the diluted test inhibitor to the "Test Inhibitor" wells. Add buffer with the same DMSO concentration to the "Positive Control" and "Blank" (no enzyme) wells.

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

-

Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.[14]

-

Luminescence Detection: Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes.

-

Data Acquisition: Read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3][7]

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: Human cancer cell lines (e.g., MCF-7, HCT-116), RPMI 1640 medium, fetal bovine serum (FBS), L-glutamine, 96-well microtiter plates, test compounds, MTT solution (5 mg/mL in PBS), solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cell Seeding: Inoculate cells into 96-well plates at a suitable density and incubate for 24 hours.[15]

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.[15]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[8][15]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: VEGFR-2 signaling pathway and point of inhibition by substituted nitropyridines.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. dctd.cancer.gov [dctd.cancer.gov]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: Synthesis, History, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine, a heterocyclic molecule with potential applications in medicinal chemistry and materials science. This document details its chemical properties, a plausible synthetic pathway derived from established chemical principles, and a discussion of its developmental history based on the synthesis of its core structural motifs. While specific biological data for this compound is not extensively documented in publicly available literature, this guide explores the potential biological significance of its constituent chemical moieties, the pyrazolylpyridines, which are known to exhibit a wide range of pharmacological activities.

Introduction

This compound is a substituted pyridine derivative characterized by the presence of a bromo, a nitro, and a pyrazolyl group attached to the pyridine ring. The unique arrangement of these functional groups imparts specific electronic and steric properties to the molecule, making it a compound of interest for further investigation and functionalization. The presence of the pyrazole moiety is of particular significance, as pyrazole and its derivatives are known to be pharmacologically important scaffolds with a broad spectrum of biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and provides essential information for handling, characterization, and experimental design.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 446284-40-8 |

| Molecular Formula | C₈H₅BrN₄O₂ |

| Molecular Weight | 269.05 g/mol |

| Appearance | Likely a solid at room temperature |

| Purity | Typically available at ≥95% |

Plausible Synthetic Pathway

A schematic of the proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on analogous reactions found in the chemical literature.

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This procedure is adapted from the nitration of 2-amino-5-bromopyridine.[1][2]

-

Materials: 2-amino-5-bromopyridine, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Ice, Water, Sodium Hydroxide (NaOH) solution.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-5-bromopyridine (1 equivalent) to concentrated sulfuric acid.

-

Maintain the temperature below 5°C and add fuming nitric acid (1.1 equivalents) dropwise.

-

After the addition is complete, continue stirring at 0-5°C for one hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a cold aqueous solution of sodium hydroxide to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.

-

Step 2: Synthesis of 2-Chloro-5-bromo-3-nitropyridine via Sandmeyer Reaction

This protocol describes a classic Sandmeyer reaction to convert the amino group to a chloro group.[3]

-

Materials: 2-Amino-5-bromo-3-nitropyridine, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl), Ice.

-

Procedure:

-

Suspend 2-amino-5-bromo-3-nitropyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas to cease.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-5-bromo-3-nitropyridine.

-

Step 3: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution of the chloro group with pyrazole.

-

Materials: 2-Chloro-5-bromo-3-nitropyridine, Pyrazole, a suitable base (e.g., Potassium Carbonate, K₂CO₃), and a polar aprotic solvent (e.g., Dimethylformamide, DMF, or Acetonitrile).

-

Procedure:

-

To a solution of 2-chloro-5-bromo-3-nitropyridine (1 equivalent) in the chosen solvent, add pyrazole (1.2 equivalents) and the base (2 equivalents).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

-

History and Discovery

The specific discovery of this compound is not prominently documented in scientific literature. However, the history of its constituent parts provides context for its development. The Sandmeyer reaction, a key transformation in its plausible synthesis, was discovered by Traugott Sandmeyer in 1884.[3] The synthesis and study of pyrazolylpyridines as ligands for metal complexes and as pharmacologically active agents have been an active area of research for several decades. The development of this particular molecule likely arose from systematic explorations of pyridine chemistry, aiming to create novel structures for screening in drug discovery or for use as building blocks in the synthesis of more complex molecules.

Potential Applications and Biological Significance

While specific biological activity data for this compound is scarce, the pyrazole and pyridine moieties are prevalent in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. Similarly, the pyridine ring is a core component of many pharmaceuticals.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making the 2-position susceptible to nucleophilic attack. This reactivity can be exploited for further chemical modifications. The bromo substituent provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of other functional groups.

A potential logical relationship for the utility of this compound in further synthetic applications is illustrated below:

Caption: Potential synthetic utility of this compound.

Given its structure, this compound serves as a versatile intermediate for the synthesis of a library of more complex molecules for screening in drug discovery programs, particularly in the search for kinase inhibitors or other enzyme-targeted therapies where substituted heterocyclic scaffolds are common.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While its specific history and biological profile are yet to be fully elucidated in public domain literature, its chemical structure suggests a rich reactivity that can be exploited for the generation of diverse molecular architectures. The plausible synthetic route detailed in this guide provides a practical approach for its preparation, enabling further research into its properties and potential applications. Researchers in drug discovery and materials science may find this compound to be a valuable starting point for the development of novel and functional molecules.

References

Potential Therapeutic Targets of Pyrazole-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, making it a cornerstone in the development of numerous therapeutic agents.[3] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][4][5] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Key Therapeutic Targets and Quantitative Data

The therapeutic efficacy of pyrazole derivatives stems from their ability to selectively interact with and modulate the activity of various enzymes and receptors. The following tables summarize the inhibitory activities of representative pyrazole-containing compounds against their primary targets.

Table 1: Pyrazole-Containing Compounds as Kinase Inhibitors

| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions |

| Ruxolitinib | JAK1 | 3.3 | In vitro kinase assay |

| JAK2 | 2.8 | In vitro kinase assay | |

| Axitinib | VEGFR-1 | 1.2 | Cell-free assay |

| VEGFR-2 | 0.2 | Cell-free assay | |

| VEGFR-3 | 0.1-0.3 | Cell-free assay | |

| Erlotinib | EGFR | 2 | Cell-free assay |

| Afuresertib | Akt1 | 0.08 (Ki) | In vitro kinase assay |

| AT7519 | CDK1, 2, 4, 6, 9 | 10-210 | In vitro kinase assay |

| Compound 19 | CDK4 | 420 | In vitro kinase assay |

| Compound 22 | CDK (general) | 192-924 (µM) | Pancreatic cancer cell lines |

| Compound 43 | PI3K | 250 | Breast cancer cells (MCF7) |

| Compound 48 | Haspin | 1700 (HCT116), 3600 (HeLa) | Cellular assay |

| NMS-P937 | PLK1 | - | Phase I clinical trials |

| SGI-1776 | PIM1 | - | Kinase profiling services |

Table 2: Pyrazole-Containing Compounds as Anti-inflammatory Agents

| Compound/Drug Name | Target Enzyme | IC50 (nM) | Cell Line/Assay Conditions |

| Celecoxib | COX-2 | 40 | Sf9 cells |

| Compound 178 | p38α MAPK | 69 (µM) | In vitro kinase assay |

Table 3: Pyrazole-Containing Compounds in Neurodegenerative Diseases

| Compound Name | Target Enzyme | IC50 (µM) | Assay Conditions |

| Compound 2l | Acetylcholinesterase (AChE) | 0.040 | Spectrophotometric method |

| Compound 2j | Acetylcholinesterase (AChE) | 0.062 | Spectrophotometric method |

| Compound 2a | Acetylcholinesterase (AChE) | 0.107 | Spectrophotometric method |

| Selegiline (a non-pyrazole MAO-B inhibitor for context) | MAO-B | - | Widely documented |

Table 4: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class/Name | Target Organism(s) | MIC (µg/mL) |

| Pyrazole-thiazole derivatives | MRSA | <0.2 (MBC) |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | <1 |

| Coumarin-substituted pyrazoles | S. aureus, P. aeruginosa | 1.56-6.25 |

| Pyrazole-fused diterpenoids | S. aureus | 0.71 |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacteria and Fungi | 62.5-125 (antibacterial), 2.9-7.8 (antifungal) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to evaluate the therapeutic potential of pyrazole-containing compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Test pyrazole compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO.

-

Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted test compound, a known inhibitor as a positive control, and DMSO as a negative control.

-

Enzyme Addition: Add 2 µL of the kinase enzyme solution to all assay wells.

-

Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of pyrazole compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test pyrazole compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[7]

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO).[7]

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[2]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This in vivo model is used to evaluate the anti-inflammatory effects of pyrazole compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Test pyrazole compound

-

Carrageenan solution (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test pyrazole compound or vehicle orally or intraperitoneally to different groups of animals. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.